molecular formula C16H10ClFN6 B2369751 N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1226447-33-1

N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Cat. No. B2369751
CAS RN: 1226447-33-1
M. Wt: 340.75
InChI Key: BOLDAGPODNZJNE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine, also known as CFPTA, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in the field of medicine. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Biological Activity

The compound is part of a broader class of chemicals involved in the synthesis and evaluation for biological activities. For instance, a study focused on the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, identifying some compounds as CGRP receptor antagonists, showcasing their potential in therapeutic applications (Lim, Dolzhenko, & Dolzhenko, 2014). Another research effort synthesized and investigated the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, exploring their potential chemical and pharmacological utility (Mironovich & Shcherbinin, 2014).

Antimicrobial Applications

Research on the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones based on triazine structures has been conducted to screen their antibacterial activity, indicating the compound's relevance in developing new antimicrobial agents (Solankee & Patel, 2004).

Targeting Adenosine Receptors

The compound's framework has been utilized to create molecular probes for the A2A adenosine receptor, indicating its utility in studying receptor interactions and potential therapeutic targets for various diseases (Kumar et al., 2011).

Synthesis and Evaluation of Derivatives

The compound is related to studies on the synthesis of fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines, exploring their chemical properties and potential applications (Eleev, Kutkin, & Zhidkov, 2015). Another study investigated the synthesis of chloro and fluoro-substituted chalcones, acetylpyrazolines, and aminopyrimidines, further highlighting the compound's role in the development of biologically active molecules (Kapadia et al., 2007).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN6/c17-13-8-10(6-7-14(13)18)20-15-12-9-19-24(16(12)22-23-21-15)11-4-2-1-3-5-11/h1-9H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLDAGPODNZJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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